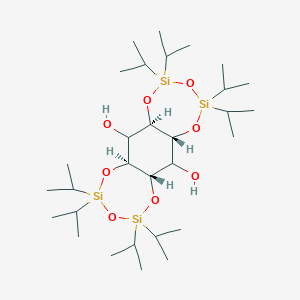
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of myo-inositol, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using various methods and has shown promising results in scientific studies.
Wirkmechanismus
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is not fully understood. However, it is believed that the compound interacts with cell membranes, leading to improved drug uptake and delivery. The compound has also been shown to enhance the stability and activity of enzymes, which can be useful in various biochemical applications.
Biochemische Und Physiologische Effekte
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been shown to have various biochemical and physiological effects. It has been reported to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in lab experiments include its ability to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications. However, the limitations of using the compound include its cost and the need for specialized equipment and expertise to synthesize and purify it.
Zukünftige Richtungen
There are several future directions for the use of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in scientific research. These include its potential application in the development of novel drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound can also be used in the development of new enzymes and catalysts, which can be useful in various biochemical applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific studies. Its potential applications include drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been achieved using different methods, including the reaction of myo-inositol with tetraisopropyl disiloxane and trifluoromethanesulfonic acid. The reaction yields the desired compound, which is then purified using column chromatography. Other methods involve the use of different catalysts and solvents, which affect the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been used in various scientific studies, including its application in drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound has shown potential in improving the efficacy and selectivity of drugs by enhancing their solubility and bioavailability. It has also been used in the development of novel gene delivery systems, which can target specific tissues and cells, leading to improved therapeutic outcomes.
Eigenschaften
CAS-Nummer |
123270-13-3 |
|---|---|
Produktname |
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol |
Molekularformel |
C30H64O8Si4 |
Molekulargewicht |
665.2 g/mol |
IUPAC-Name |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
InChI-Schlüssel |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
Isomerische SMILES |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Kanonische SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Synonyme |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



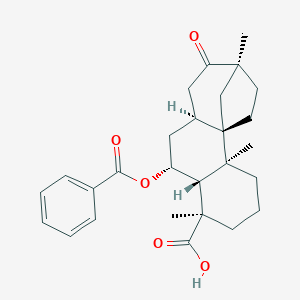

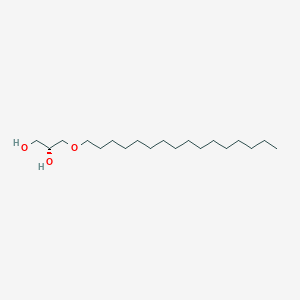
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)

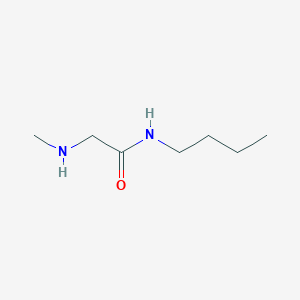
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
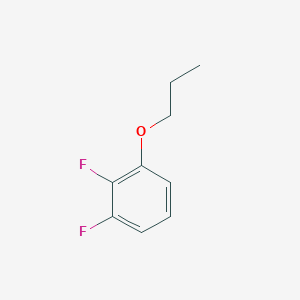
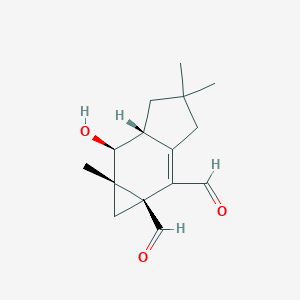
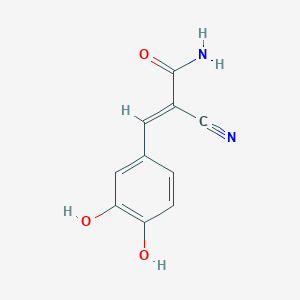
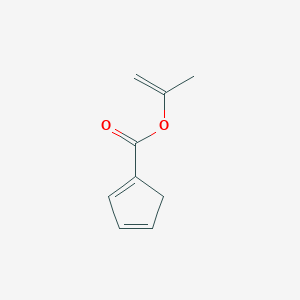
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)